Oxophenarsine hydrochloride

Antiviral HIV-1 persistent infection Protein synthesis inhibition

Oxophenarsine hydrochloride (CAS 538-03-4), also known as Mapharsen, is a trivalent organoarsenical belonging to the arsenoxide (phenarsine) subclass. It is the hydrochloride salt of 2-amino-4-arsenosophenol, with molecular formula C₆H₇AsClNO₂ and molecular weight 235.50 g/mol.

Molecular Formula C6H7AsClNO2
Molecular Weight 235.5 g/mol
CAS No. 538-03-4
Cat. No. B1678066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxophenarsine hydrochloride
CAS538-03-4
SynonymsArsenoxide
arsphenoxidum
Mapharsen
oxophenarsine
oxophenarsine monohydrochloride
oxophenarsine, monosodium salt
oxyphenarsine
Molecular FormulaC6H7AsClNO2
Molecular Weight235.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[As]=O)N)O.Cl
InChIInChI=1S/C6H6AsNO2.ClH/c8-5-3-4(7-10)1-2-6(5)9;/h1-3,9H,8H2;1H
InChIKeyJRIGVWDKYXCHMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Oxophenarsine Hydrochloride (CAS 538-03-4): Procurement-Grade Profile of a Trivalent Arsenical Antiprotozoal


Oxophenarsine hydrochloride (CAS 538-03-4), also known as Mapharsen, is a trivalent organoarsenical belonging to the arsenoxide (phenarsine) subclass. It is the hydrochloride salt of 2-amino-4-arsenosophenol, with molecular formula C₆H₇AsClNO₂ and molecular weight 235.50 g/mol [1]. Historically, oxophenarsine was identified in 1930 as the active metabolite of arsphenamine (Salvarsan), formed via in vivo oxidation of the arseno (–As=As–) bond to the arsenoso (–As=O) moiety, and was subsequently marketed as a direct-acting antisyphilitic and antitrypanosomal agent [2]. Unlike its prodrug predecessor arsphenamine, oxophenarsine hydrochloride is supplied as a readily water-soluble powder that is typically buffered to physiological pH for parenteral administration [1].

Why Generic Substitution Among Trivalent Arsenicals Fails: Oxophenarsine Hydrochloride Differentiation From Arsphenamine, Neoarsphenamine, and Other In-Class Candidates


Trivalent organoarsenicals are not functionally interchangeable. Arsphenamine and neoarsphenamine are arseno compounds (–As=As–) that require metabolic oxidation in vivo to generate the active arsenoxide species, whereas oxophenarsine hydrochloride is itself the pre-formed arsenoxide (–As=O) and exerts direct parasiticidal activity without requiring host-mediated bioactivation [1]. This fundamental pharmacophore distinction produces quantifiable differences in potency, dosing requirement, therapeutic index, and spectrum of action across protozoal and viral targets. Procurement decisions predicated solely on arsenic content or organoarsenical class membership ignore critical differences in: (i) direct versus prodrug mechanism of action; (ii) activity against drug-persistent infection states where comparator drugs fail; (iii) therapeutic index in trypanosomiasis relative to other arsenicals; and (iv) formulation and solubility characteristics that govern clinical and experimental handling. Each of these dimensions is supported by the quantitative comparative evidence presented in Section 3.

Oxophenarsine Hydrochloride (CAS 538-03-4): Quantitative Head-to-Head Evidence Against Key Comparators


HIV-1 Inhibition in Persistently Infected Cells: Oxophenarsine HCl vs. Azidothymidine (AZT)

In a direct head-to-head comparison within the same study, oxophenarsine hydrochloride inhibited HIV-1 production in both acutely infected peripheral blood lymphocytes (PBL) and persistently infected T cells, whereas AZT (azidothymidine), the only FDA-approved anti-HIV drug at the time, inhibited acute infection but had no antiviral effect against persistent infection [1]. In acutely infected PBL and H9 T cells, oxophenarsine was effective at concentrations as low as 0.07–0.15 μg/mL, with no significant cytotoxicity at concentrations of 6.0 μg/mL or below, yielding a selectivity window of at least 40- to 85-fold [1]. The drug did not inhibit HIV-1 reverse transcriptase at doses up to 60 μg/mL and had no effect on HIV-1-specific DNA or RNA synthesis, but specifically inhibited HIV-1 protein synthesis in both acutely and persistently infected cells [1].

Antiviral HIV-1 persistent infection Protein synthesis inhibition

Therapeutic Efficacy in Experimental Syphilis: Oxophenarsine HCl vs. Bismuth Preparations (Mol-for-Mol Comparison)

In a controlled comparative study of experimental syphilis in rabbits, oxophenarsine hydrochloride was directly compared with three representative bismuth preparations—sodium potassium bismuthotartrate (water-soluble), α-carboxyethyl-β-methyl-bismuthononoate (fat-soluble), and bismuth subsalicylate in oil (most widely used clinically)—all administered as a single intramuscular injection approximately six weeks after intratesticular inoculation [1]. On a mol-for-mol basis, all three bismuth preparations were found to be only one-half to two-thirds as active therapeutically as oxophenarsine hydrochloride similarly administered [1].

Antisyphilitic Treponema pallidum Therapeutic efficacy

Therapeutic Index in Trypanosoma evansi: Oxophenarsine HCl vs. Tryparsamide

In a comparative chemotherapeutic susceptibility study of Trypanosoma evansi in rats and mice, the therapeutic indices of five compounds were determined [1]. Oxophenarsine hydrochloride exhibited a minimum effective dose of 0.1 mg/kg, a minimum curative dose of 0.5 mg/kg, and a therapeutic index (ratio of maximum tolerated dose to minimum curative dose) of 200 [1]. In contrast, tryparsamide—a pentavalent arsenical comparator in the same study—showed a minimum effective dose of 0.2 mg/kg, a minimum curative dose of 2.5 mg/kg, and a therapeutic index of only 40 [1].

Antitrypanosomal Trypanosoma evansi Therapeutic index

Therapeutic Advantage vs. BAL-Thioarsenite Conjugate: Oxophenarsine HCl Superiority in Mouse Trypanosomiasis

The condensation product of oxophenarsine hydrochloride with 2,3-dimercaptopropanol (BAL), termed BAL-OXO, was directly compared with the parent compound in acute toxicity experiments in mice and rats and in T. equiperdum infection in mice [1]. The acute toxicity of BAL-OXO was approximately one-quarter (25%) that of oxophenarsine hydrochloride [1]. However, the therapeutic advantage—defined as the ratio LD₅₀/CD₅₀—was substantially reduced: BAL-OXO exhibited an LD₅₀/CD₅₀ of approximately 10, whereas oxophenarsine hydrochloride itself achieved an LD₅₀/CD₅₀ of approximately 30 [1].

Trypanosoma equiperdum BAL conjugate Therapeutic advantage

Bioactivation Independence: Oxophenarsine HCl as the Direct-Acting Arsenoxide vs. Arsphenamine Prodrug Requirement

Structure-activity relationship studies conducted by Voegtlin and colleagues established that among the three types of arsenicals used in treating spirochetal and protozoal diseases, only the arsenoso compounds (arsenoxides, including oxophenarsine) possess direct parasiticidal activity; the arsonic acids and arseno compounds (including arsphenamine and neoarsphenamine) are active only by virtue of their metabolic conversion to arsenoso compounds in the animal body [1]. This fundamental distinction is reflected in clinical dosing: oxophenarsine (Mapharsen) was reported to be 'molto attivo in dosi circa 10 volte minori di quelle degli arsenobenzoli' (very active at doses approximately 10 times lower than those of arsenobenzenes) [2]. Neoarsphenamine, with approximately 19% arsenic content, must be administered at correspondingly larger doses to achieve comparable efficacy, with its therapeutic activity limited by the rate and extent of in vivo oxidation rather than by intrinsic potency [1].

Prodrug metabolism Arsenoxide pharmacophore Direct parasiticidal activity

Solubility and Formulation Advantage: Oxophenarsine HCl Ready Aqueous Solubility vs. Arsphenamine Handling Constraints

Oxophenarsine hydrochloride is described as 'readily sol in water, methanol, ethanol, in solns of alkali hydroxides and carbonates, in dil mineral acids' and is 'usually marketed mixed with buffering agents to render its soln physiologically compatible with human blood' [1]. In contrast, arsphenamine (Salvarsan) is an acidic hydrochloride salt that requires neutralization with NaOH prior to intravenous administration and is known to precipitate at the hydroxyl ion concentration of blood, which diminishes its rate of oxidation and prolongs elimination [2]. Dichlorophenarsine hydrochloride, a related arsenical, is also water-soluble but is a prodrug that hydrolyzes in aqueous solution to yield oxophenarsine, introducing an additional chemical stability variable not present with the pre-formed arsenoxide [3].

Aqueous solubility Formulation Parenteral administration

Oxophenarsine Hydrochloride (CAS 538-03-4): Evidence-Backed Research and Industrial Application Scenarios


HIV-1 Latency and Persistent Infection Research: A Mechanistically Distinct Tool Compound

Oxophenarsine hydrochloride is uniquely suited as a chemical probe for HIV-1 persistent infection research, addressing the critical limitation of standard antiretrovirals such as AZT that inhibit acute infection but fail in persistently infected cells [1]. At concentrations of 0.07–0.15 μg/mL, it selectively inhibits HIV-1 protein synthesis—not reverse transcription—in both acutely and persistently infected lymphocytes, with a selectivity window exceeding 40-fold relative to cytotoxicity [1]. This mechanism, distinct from all approved antiretroviral classes, makes the compound a valuable tool for dissecting HIV-1 translational control and for screening novel latency-reversing agents in a comparative framework where AZT serves as a negative control in persistent infection models.

Experimental Syphilis Chemotherapy: High-Potency Reference Standard for T. pallidum Animal Models

In rabbit models of experimental syphilis, oxophenarsine hydrochloride provides 1.5- to 2.0-fold greater mol-for-mol therapeutic efficacy compared with bismuth preparations—the historical standard-of-care comparator [2]. Its direct-acting arsenoxide pharmacophore eliminates the confounding variable of host-mediated bioactivation that affects arsphenamine and neoarsphenamine [3]. Researchers investigating combination chemotherapy (e.g., with penicillin) can leverage the established synergistic/additive activity data for oxophenarsine hydrochloride administered via intravenous or intramuscular routes, as documented in controlled rabbit syphilis studies [2].

Antitrypanosomal Drug Discovery: Superior Therapeutic Index Reference Compound for T. evansi and T. equiperdum

Oxophenarsine hydrochloride offers a therapeutic index of 200 in T. evansi infection models—5-fold higher than tryparsamide (TI 40)—making it the preferred positive control for benchmarking novel antitrypanosomal agents where maximizing the safety margin is critical [4]. In T. equiperdum models, its therapeutic advantage (LD₅₀/CD₅₀ ≈ 30) exceeds that of BAL-thioarsenite conjugates (LD₅₀/CD₅₀ ≈ 10), confirming that the parent arsenoxide scaffold provides the optimal balance of potency and tolerability for in vivo efficacy studies [5]. Minimum effective doses as low as 0.1 mg/kg enable cost-efficient experimental designs with reduced compound consumption.

Structure-Activity Relationship (SAR) Studies of Trivalent Arsenicals: The Pharmacologically Definitive Arsenoxide Scaffold

As the simplest and most thoroughly characterized arsenoxide in the antisyphilitic/antitrypanosomal class, oxophenarsine hydrochloride serves as the logical parent scaffold for SAR investigations [3]. Its direct parasiticidal activity—independent of metabolic activation—provides unambiguous in vitro-in vivo correlations unattainable with arseno prodrugs [3]. The compound's ready aqueous solubility and buffered formulation facilitate precise concentration-response experiments across diverse assay platforms, while the established comparative data against arsphenamine (10-fold clinical dose differential), bismuth preparations (1.5–2× mol-for-mol potency advantage), and BAL conjugates (3× therapeutic advantage) provide a rich quantitative framework for evaluating synthetic derivatives [2][5][3].

Quote Request

Request a Quote for Oxophenarsine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.